molecular formula C11H11BrN2O2 B8335714 methyl 5-bromo-2-ethyl-2H-indazole-4-carboxylate

methyl 5-bromo-2-ethyl-2H-indazole-4-carboxylate

Cat. No.: B8335714
M. Wt: 283.12 g/mol
InChI Key: HALHMVQSMJDWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-ethyl-2H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 5-bromo-2-ethylindazole-4-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-14-6-7-9(13-14)5-4-8(12)10(7)11(15)16-2/h4-6H,3H2,1-2H3

InChI Key

HALHMVQSMJDWDF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C=CC(=C2C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 5-bromo-1H-indazole-4-carboxylate (2.00 g, 7.84 mmol) in ethyl acetate (80 mL) was added triethyloxonium hexafluorophosphate (2.92 g, 11.8 mmol), and the mixture was stirred under nitrogen atmosphere at room temperature for 15 hr. The reaction solution was diluted with ethyl acetate, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (NH, ethyl acetate/hexane=5/95→50/50) to give the title compound (2.03 g, yield 91%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

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